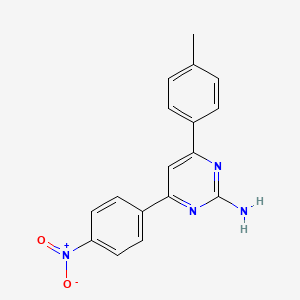
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine, or 4-(2H-1,3-BDPA) for short, is a synthetic pyrimidine derivative that has been used in various scientific research applications in recent years. It is a nitrogen-containing heterocyclic compound that has been studied for its potential use in medicinal chemistry and drug discovery. This molecule can be synthesized in the laboratory through a variety of methods, and it has been shown to have a wide range of biological activities.
科学的研究の応用
4-(2H-1,3-BDPA) has been studied for its potential use in medicinal chemistry and drug discovery. The compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in cancer therapy. In addition, 4-(2H-1,3-BDPA) has been used in the synthesis of various other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
作用機序
The exact mechanism of action of 4-(2H-1,3-BDPA) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the regulation of gene expression. In addition, 4-(2H-1,3-BDPA) has been shown to interact with certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-BDPA) have not been extensively studied. However, the compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. In addition, it has been shown to have an inhibitory effect on protein kinases and histone deacetylases, which are involved in the regulation of gene expression.
実験室実験の利点と制限
The use of 4-(2H-1,3-BDPA) in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-(2H-1,3-BDPA) in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in organic solvents.
将来の方向性
There are several potential future directions for the use of 4-(2H-1,3-BDPA). One potential direction is to further investigate its potential use in cancer therapy. In addition, further research could be done to explore its potential use as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
合成法
4-(2H-1,3-BDPA) can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-nitrophenol and 2H-1,3-benzodioxole in the presence of an acid catalyst. This reaction produces a mixture of the desired product and byproducts, which can be further purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with 2H-1,3-benzodioxole in the presence of a base catalyst, and the reaction of 2H-1,3-benzodioxole with 4-nitrophenol in the presence of a Lewis acid.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXRJASSLCFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














